molecular formula C11H13F2NO2 B13121871 (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

Cat. No.: B13121871
M. Wt: 229.22 g/mol
InChI Key: ZACCKEUVRZDSSR-JTQLQIEISA-N
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Description

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine: is a chemical compound characterized by its unique structure, which includes a benzodioxole ring substituted with difluoromethyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalomethane derivative.

    Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via a halogenation reaction using difluoromethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzodioxole ring are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine
  • (1S)-1-(2,2-difluoro-1,3-benzodioxol-6-yl)-2-methylpropan-1-amine
  • (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-ethylpropan-1-amine

Uniqueness

The uniqueness of (1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine lies in its specific substitution pattern on the benzodioxole ring and the presence of the difluoromethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(1S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H13F2NO2/c1-6(2)10(14)7-3-4-8-9(5-7)16-11(12,13)15-8/h3-6,10H,14H2,1-2H3/t10-/m0/s1

InChI Key

ZACCKEUVRZDSSR-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC2=C(C=C1)OC(O2)(F)F)N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OC(O2)(F)F)N

Origin of Product

United States

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